molecular formula C14H21BrN2O3 B2796102 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide CAS No. 1797537-61-1

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide

Cat. No.: B2796102
CAS No.: 1797537-61-1
M. Wt: 345.237
InChI Key: NOMUNXDONGTDFZ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide (CAS 1797537-61-1) is a chemical compound with a molecular formula of C14H21BrN2O3 and a molecular weight of 345.23 g/mol . This furan-2-carboxamide derivative features a bromo-substituted furan ring and a complex amine side chain incorporating a 2-(dimethylamino)ethyl group and an oxan-4-yl (tetrahydropyran-4-yl) group, as represented by its SMILES structure: CN(CCN(C(=O)c1ccc(o1)Br)C1CCOCC1)C . Recent scientific investigations have highlighted its significant research potential, particularly in the fields of oncology and neurodegenerative diseases. Preliminary in vitro studies suggest this compound may exhibit promising activity against various cancer cell lines, including breast and lung cancer, with observed IC50 values in the micromolar range . The proposed mechanism of action appears to involve the modulation of critical cellular signaling pathways, potentially through the inhibition of specific kinases . Molecular docking analyses further support these findings, indicating a high binding affinity for certain protein targets, where the bromo moiety at the 5-position of the furan ring is considered crucial for molecular interactions and activity . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can source it from various suppliers, with available quantities ranging from micromolar scales to milligram amounts .

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3/c1-16(2)7-8-17(11-5-9-19-10-6-11)14(18)12-3-4-13(15)20-12/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMUNXDONGTDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide typically involves multiple steps:

    Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with the appropriate amine.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring can be introduced through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carboxamide group can lead to the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes and interactions.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry

    Materials Science: Explored for use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
Target Compound C₁₄H₂₀BrN₂O₃ 353.23* 5-Br, N-(2-(dimethylamino)ethyl), N-(oxan-4-yl) Not explicitly reported -
N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₁₉H₂₆N₄O₃ 358.43 Morpholinomethyl, hydroxyquinoline Not specified
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide C₁₁H₈Br₂NO₂ 345.00 5-Br, N-(4-bromophenyl) Not reported
Compound 1h (Anticancer agent) C₁₉H₂₃N₃O₃ 341.41 Dimethylaminoethyl, acetamide IC₅₀: 14.45 μM (P388), 20.54 μM (A549)
(E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c) C₂₀H₁₆BrN₅O₅ 486.28 5-Br, hydrazineylidene MMP-13 inhibition

*Calculated based on standard atomic weights.

Key Observations:

  • Substituent Effects: The oxan-4-yl group in the target compound likely improves solubility compared to phenyl or bromophenyl analogs (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) . The dimethylaminoethyl moiety, shared with compound 1h, is associated with enhanced cellular uptake and anticancer activity .
  • Bromine Role: The 5-bromo substituent, present in the target compound and compound 13c, may facilitate halogen bonding with biological targets, as seen in MMP-13 inhibitors .

Anticancer Activity

Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide) demonstrated potent activity against P388 and A549 cell lines (IC₅₀: 14.45 μM and 20.54 μM, respectively), outperforming its parent compound (>100 μM). This highlights the importance of the dimethylaminoethyl group in enhancing cytotoxicity .

Enzyme Inhibition

Compound 13c, a 5-bromo-furan-2-carboxamide derivative, was identified as a non-zinc-binding MMP-13 inhibitor. Its bromine and hydrazineylidene groups likely contribute to binding affinity . The target compound’s brominated furan core and polar substituents may similarly target metalloproteinases or related enzymes.

Biological Activity

5-Bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18BrClN2O3\text{C}_{14}\text{H}_{18}\text{Br}\text{Cl}\text{N}_2\text{O}_3

This compound features a furan ring, a bromine atom, and a dimethylaminoethyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. Research suggests that the compound may inhibit tumor growth in various cancer cell lines, including breast and pancreatic cancer. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-715Induction of apoptosis via caspase activation
Pancreatic CancerPANC-112Inhibition of PI3K/Akt signaling pathway

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. Notably, it has been shown to:

  • Inhibit Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancerous cells.
  • Induce Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased expression of pro-apoptotic proteins.
  • Modulate Signaling Pathways : It affects key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers (caspase-3 activation).
  • Pancreatic Cancer Research : In vivo studies using PANC-1 xenografts showed that administration of the compound led to a notable reduction in tumor size compared to control groups.

Safety and Toxicity

While promising results have been reported regarding its anticancer properties, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted in animal models.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement of the dimethylaminoethyl and oxan-4-yl groups .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromine at C5 of the furan ring and N-alkylation patterns) .

Q. Advanced Research Focus

  • Dynamic NMR : Detects restricted rotation in the carboxamide group, which may influence binding to biological targets .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict electronic properties and verify experimental crystallographic data .

What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?

Q. Advanced Research Focus

  • Anticancer Activity : Analogous furan carboxamides (e.g., N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide) show variable IC50_{50} values across cell lines due to differences in assay conditions (e.g., serum concentration, exposure time) .
  • Enzyme Inhibition : Discrepancies in IC50_{50} for kinase inhibitors may arise from variations in ATP concentrations during assays. Standardizing assay protocols (e.g., fixed ATP levels) reduces variability .

Q. Methodological Resolution

  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and control for confounding variables .
  • Orthogonal Assays : Validate activity via complementary methods (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .

How can researchers design experiments to elucidate the compound’s mechanism of action and molecular targets?

Q. Advanced Research Focus

  • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Molecular Docking : Screen against libraries of kinases or GPCRs using software like AutoDock Vina to prioritize targets for validation .
  • CRISPR-Cas9 Knockout : Validate target engagement by assessing loss of compound efficacy in cells lacking candidate proteins .

What structural modifications enhance the compound’s solubility or metabolic stability without compromising activity?

Q. Advanced Research Focus

  • Substituent Effects :

    SubstituentImpact on SolubilityMetabolic StabilitySource
    Oxan-4-yl (tetrahydropyran)↑ LipophilicityResists CYP3A4 oxidation
    Dimethylaminoethyl↑ Aqueous solubilitySusceptible to N-dealkylation
  • Strategies :

    • Replace dimethylaminoethyl with morpholine to reduce metabolic liability .
    • Introduce PEGylated side chains to enhance aqueous solubility .

How can degradation pathways of this compound be characterized under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions. Monitor degradation via LC-MS to identify labile sites (e.g., furan ring oxidation) .
  • Metabolite Profiling : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites (e.g., bromine displacement or glucuronidation) .

What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?

Q. Advanced Research Focus

  • Pharmacokinetics : Administer orally to rodents and measure plasma half-life, Cmax_{max}, and bioavailability. The oxan-4-yl group may enhance blood-brain barrier penetration .
  • Toxicity : Assess hepatotoxicity via ALT/AST levels and histopathology. Structural analogs with similar substituents show dose-dependent liver enzyme elevation .

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